1,5-Dihydroxypentan-3-one

Physicochemical profiling Solubility prediction Chromatography

1,5-Dihydroxypentan-3-one (CAS 4254-85-7) is a bifunctional C5 building block featuring both a central ketone and terminal hydroxyl groups. Computed physicochemical properties from authoritative databases include a molecular weight of 118.13 g/mol, XLogP3 of -1.6, and a topological polar surface area (TPSA) of 57.5 Ų, indicating substantial hydrophilicity.

Molecular Formula C5H10O3
Molecular Weight 118.13 g/mol
CAS No. 4254-85-7
Cat. No. B1368836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dihydroxypentan-3-one
CAS4254-85-7
Molecular FormulaC5H10O3
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESC(CO)C(=O)CCO
InChIInChI=1S/C5H10O3/c6-3-1-5(8)2-4-7/h6-7H,1-4H2
InChIKeyDEOWHQAFPBKSMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dihydroxypentan-3-one (CAS 4254-85-7): Procurement Specifications and Chemical Identity


1,5-Dihydroxypentan-3-one (CAS 4254-85-7) is a bifunctional C5 building block featuring both a central ketone and terminal hydroxyl groups [1]. Computed physicochemical properties from authoritative databases include a molecular weight of 118.13 g/mol, XLogP3 of -1.6, and a topological polar surface area (TPSA) of 57.5 Ų, indicating substantial hydrophilicity [2]. The compound is commercially available at ≥95% purity (HPLC), typically as a yellow liquid requiring storage at 0–8 °C .

Why 1,5-Dihydroxypentan-3-one Cannot Be Simply Replaced with 1,5-Pentanediol or Dihydroxyacetone


Despite superficial structural similarities, 1,5-Dihydroxypentan-3-one exhibits fundamentally different physicochemical and reactive properties compared to its closest analogs. While 1,5-pentanediol (CAS 111-29-5) provides only hydroxyl functionality, and 1,3-dihydroxyacetone (CAS 96-26-4) offers a shorter chain length with a different carbonyl positioning, neither replicates the unique combination of a central ketone and two terminal hydroxyl groups in a C5 framework [1]. This distinct architecture translates into a more negative computed LogP (-1.6) relative to 1,5-pentanediol (0.1413), indicating substantially greater hydrophilicity that impacts solvent partitioning, formulation, and chromatographic behavior [2][3]. Generic substitution therefore risks altering both reaction outcomes and downstream physicochemical profiles.

1,5-Dihydroxypentan-3-one: Comparative Quantitative Evidence for Procurement Decisions


Hydrophilicity Comparison: 1,5-Dihydroxypentan-3-one Exhibits Significantly More Negative LogP Than 1,5-Pentanediol

1,5-Dihydroxypentan-3-one demonstrates a computed XLogP3 value of -1.6, which is approximately 1.7 log units more negative than the LogP of 0.1413 reported for 1,5-pentanediol [1][2]. This quantitative difference reflects the compound's substantially higher hydrophilicity, driven by the presence of the central ketone group alongside the terminal hydroxyls. The increased polarity directly influences partitioning behavior in biphasic systems, reversed-phase chromatography retention, and formulation compatibility.

Physicochemical profiling Solubility prediction Chromatography

Functional Group Differentiation: 1,5-Dihydroxypentan-3-one Provides Ketone Reactivity Absent in 1,5-Pentanediol

1,5-Dihydroxypentan-3-one possesses both a central ketone and two terminal hydroxyl groups, whereas 1,5-pentanediol contains only hydroxyl functionality [1]. This structural distinction enables the target compound to participate in ketone-specific reactions (e.g., Schiff base formation, reductive amination, ketal protection) that are inaccessible to simple diols. The ketone moiety also serves as an additional hydrogen bond acceptor (HBA count = 3 for the target vs. 2 for 1,5-pentanediol), enhancing intermolecular interactions [2].

Organic synthesis Polymer chemistry Crosslinking

Polar Surface Area Comparison: Target Exhibits 42% Higher TPSA Than 1,5-Pentanediol

The computed topological polar surface area (TPSA) of 1,5-Dihydroxypentan-3-one is 57.5 Ų, compared to 40.46 Ų for 1,5-pentanediol—a 42% increase [1]. This higher TPSA value, attributable to the additional carbonyl oxygen, quantitatively predicts lower passive membrane permeability and altered pharmacokinetic behavior in biological systems. The TPSA of 1,5-Dihydroxypentan-3-one is essentially identical to that of 1,3-dihydroxyacetone (57.53 Ų), yet the target compound offers a longer C5 chain length, providing different steric and conformational properties .

Drug design Membrane permeability ADME prediction

Commercial Availability: Minimum Purity Specification of 95% (HPLC) Across Major Suppliers

1,5-Dihydroxypentan-3-one is consistently offered at ≥95% purity (HPLC) by multiple reputable chemical suppliers, including Chem-Impex (Catalog No. 18449) and Leyan (Product No. 1210063) . This standardized purity grade ensures reproducible synthetic outcomes and minimizes batch-to-batch variability. The compound is supplied as a yellow liquid with a predicted boiling point of 271.0±15.0 °C at 760 mmHg, and requires refrigerated storage (0–8 °C) to maintain stability .

Procurement Quality control Synthetic reliability

Double Addition Product Formation in Organocatalysis: Divergent Reactivity from Simple Aldol Products

In L-prolinethioamide-catalyzed direct aldol reactions of acetone with aromatic aldehydes, researchers demonstrated for the first time that precise optimization of reaction conditions could manipulate product distribution to favor either simple aldol products or 1,5-dihydroxypentan-3-one derivatives (double addition products) as the major product, with the latter obtained in moderate enantiomeric excess [1]. This divergent reactivity highlights the compound's unique role as a double-addition scaffold in organocatalytic asymmetric synthesis, a pathway not accessible with simpler mono-functional ketones or diols.

Asymmetric synthesis Organocatalysis Reaction optimization

1,5-Dihydroxypentan-3-one: Prioritized Application Scenarios Based on Quantitative Differentiation


Hydrophilic Polymer and Polyurethane Building Block

Given its XLogP of -1.6 and TPSA of 57.5 Ų, 1,5-Dihydroxypentan-3-one is a superior choice for designing hydrophilic polyols in polyurethane or polyester synthesis, where enhanced water compatibility or reduced lipophilicity is desired [1]. The central ketone offers an additional reactive site for crosslinking or post-polymerization modification, distinguishing it from purely diol-based monomers like 1,5-pentanediol [2].

Pharmaceutical Intermediate Requiring Defined Hydrophilicity and TPSA

In medicinal chemistry campaigns where TPSA and LogP are critical ADME predictors, 1,5-Dihydroxypentan-3-one provides a quantitatively characterized scaffold (TPSA 57.5 Ų, XLogP3 -1.6) that can be leveraged to modulate the physicochemical profile of lead compounds [1]. This is particularly relevant when designing molecules intended for extracellular targets or those requiring reduced passive membrane permeability relative to more lipophilic alternatives .

Organocatalytic Asymmetric Synthesis of Bifunctional Intermediates

The demonstrated ability to access 1,5-dihydroxypentan-3-one derivatives as major products in L-prolinethioamide-catalyzed aldol reactions positions this compound as a valuable scaffold for generating enantiomerically enriched, bifunctional intermediates in academic and industrial asymmetric synthesis workflows [3]. This application exploits the compound's capacity for double addition that simpler ketones or aldehydes cannot provide.

Flavor and Fragrance Research with Defined Purity

Commercial availability at ≥95% HPLC purity from multiple suppliers ensures that 1,5-Dihydroxypentan-3-one can be reliably employed in flavor and fragrance research, where the presence of trace impurities can significantly alter sensory profiles . The compound's documented use as a flavoring agent and preservative in food formulations supports its selection in this domain .

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